molecular formula C5H9BrO2 B14213987 2-(2-Bromoethylidene)propane-1,3-diol CAS No. 830326-71-1

2-(2-Bromoethylidene)propane-1,3-diol

Cat. No.: B14213987
CAS No.: 830326-71-1
M. Wt: 181.03 g/mol
InChI Key: QOZVOQNIGWYJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(bromomethyl)propane-1,3-diol (CAS: 3296-90-0), also known as dibromoneopentyl glycol or pentaerythritol dibromide, is a brominated alkyl alcohol with the molecular formula C₅H₈Br₂O₂. It is synthesized via bromination of neopentyl glycol derivatives, as demonstrated in the preparation of PETN analogs using brominated intermediates . This compound is widely utilized as a flame retardant (trade names FR-522 and FR-1138) due to its ability to release bromine radicals during combustion, which inhibit flame propagation . Its structural features—a central propane-1,3-diol backbone with two bromomethyl substituents—dictate its reactivity and applications.

Properties

CAS No.

830326-71-1

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

IUPAC Name

2-(2-bromoethylidene)propane-1,3-diol

InChI

InChI=1S/C5H9BrO2/c6-2-1-5(3-7)4-8/h1,7-8H,2-4H2

InChI Key

QOZVOQNIGWYJKW-UHFFFAOYSA-N

Canonical SMILES

C(C=C(CO)CO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethylidene)propane-1,3-diol typically involves the bromination of propane-1,3-diol. One common method is the reaction of propane-1,3-diol with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethylidene)propane-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the brominated compound into its corresponding alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(2-Bromoethylidene)propane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethylidene)propane-1,3-diol involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural and Functional Analogues

3-Bromo-2-(bromomethyl)-1-propanol (CAS: 106023-63-6)
  • Molecular Formula : C₄H₈Br₂O
  • Structure : A primary alcohol with bromine substituents on adjacent carbons.
  • Key Difference : Lacks the diol functionality of the target compound, reducing its ability to form hydrogen bonds and altering solubility.
2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol (CAS: Not specified)
  • Molecular Formula : C₅H₁₁BrO₃
  • Structure : Features a hydroxymethyl group instead of a second bromomethyl group.
  • Properties : Retains diol functionality, enhancing solubility in polar solvents. Likely less reactive in flame-retardant applications due to reduced bromine content .
2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (Fingolimod, CAS: 162359-56-0)
  • Molecular Formula: C₁₉H₃₃NO₂
  • Structure: Aromatic phenyl group and amino substitution distinguish it from halogenated analogs.
  • Applications: Used pharmaceutically as an immunomodulator (e.g., for multiple sclerosis). Demonstrates how diol backbones can be tailored for biological activity rather than industrial uses .

Physicochemical and Regulatory Comparison

Compound Name CAS Molecular Formula Key Substituents Applications Regulatory Notes
2,2-Bis(bromomethyl)propane-1,3-diol 3296-90-0 C₅H₈Br₂O₂ Two bromomethyl groups Flame retardant (FR-522) Guidance values for RoHS compliance
3-Bromo-2-(bromomethyl)-1-propanol 106023-63-6 C₄H₈Br₂O Adjacent bromine atoms Synthetic intermediate Limited toxicity data
Fingolimod 162359-56-0 C₁₉H₃₃NO₂ Aromatic, amino groups Pharmaceutical agent Regulated under FDA guidelines
  • Reactivity: Brominated compounds like 2,2-bis(bromomethyl)propane-1,3-diol exhibit higher electrophilicity compared to non-halogenated analogs, making them reactive in radical scavenging (flame retardation) .
  • Toxicity: The target compound has established guidance values (e.g., 0.1% concentration limits under RoHS), whereas 3-bromo-2-(bromomethyl)-1-propanol lacks sufficient toxicological data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.